15-Hydroxydehydroabietic acid

Catalog No.
S1482668
CAS No.
54113-95-0
M.F
C20H28O3
M. Wt
316.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
15-Hydroxydehydroabietic acid

CAS Number

54113-95-0

Product Name

15-Hydroxydehydroabietic acid

IUPAC Name

(1R,4aS,10aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C20H28O3/c1-18(2,23)14-7-8-15-13(12-14)6-9-16-19(15,3)10-5-11-20(16,4)17(21)22/h7-8,12,16,23H,5-6,9-11H2,1-4H3,(H,21,22)/t16-,19-,20-/m1/s1

InChI Key

ILQLITDRYFHAGM-NSISKUIASA-N

SMILES

CC12CCCC(C1CCC3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)O

Canonical SMILES

CC12CCCC(C1CCC3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)O

Isomeric SMILES

C[C@]12CCC[C@@]([C@@H]1CCC3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)O

15-Hydroxydehydroabietic acid (15-HDHA) is a naturally occurring diterpene resin acid found in various plants, including Podocarpus fasciculus and Coleus harmandii []. While its specific biological function in these organisms remains unknown, research suggests it possesses various properties potentially relevant to scientific fields like medicine and materials science.

Potential Antibacterial Activity

Studies have explored the potential antibacterial properties of 15-HDHA. A 2012 study investigated the effect of 15-HDHA and other resin acids on Staphylococcus aureus, a bacterium commonly associated with hospital-acquired infections []. The results indicated that 15-HDHA exhibited moderate antibacterial activity against S. aureus, suggesting its potential as a lead compound for developing new antibiotics. However, further research is necessary to elucidate its mechanism of action and efficacy against a broader range of bacteria.

Potential Anticancer Activity

Preliminary research has investigated the potential anticancer properties of 15-HDHA. A 2011 study evaluated the cytotoxic activity of 15-HDHA and other compounds isolated from Podocarpus macrophyllus on human leukemia cell lines []. The findings indicated that 15-HDHA exhibited moderate cytotoxicity against the tested cancer cells. However, further studies are needed to explore its potential therapeutic applications and underlying mechanisms.

Fifteen-hydroxydehydroabietic acid is a naturally occurring compound derived from dehydroabietic acid, a resin acid found in coniferous trees. It has the molecular formula C20H28O3C_{20}H_{28}O_3 and is characterized by the presence of a hydroxyl group at the 15th carbon position. This compound has been identified in various plant species, including Pinus densiflora and Pteris linearis, highlighting its ecological significance in these organisms .

Typical of terpenoid compounds. These include:

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction: The compound can be reduced to form diols or other alcohols.
  • Esterification: Reaction with acids can lead to the formation of esters.
  • Cyclization: Under certain conditions, it may participate in cyclization reactions, forming more complex structures.

These reactions are significant for its potential applications in organic synthesis and medicinal chemistry .

Fifteen-hydroxydehydroabietic acid exhibits various biological activities, including:

  • Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial effects against certain bacterial strains.
  • Anti-inflammatory Effects: It has been reported to modulate inflammatory pathways, which may contribute to its therapeutic potential in inflammatory diseases.
  • Cytotoxicity: Research indicates that it may have cytotoxic effects on cancer cells, suggesting potential applications in cancer therapy .

The synthesis of fifteen-hydroxydehydroabietic acid can be achieved through several methods:

  • Biotransformation: Microbial cultures can convert dehydroabietic acid into fifteen-hydroxydehydroabietic acid through enzymatic processes. Specific cytochrome P450 enzymes have been identified that catalyze this transformation .
  • Chemical Synthesis: Laboratory synthesis can involve multiple steps, including oxidation and reduction reactions starting from dehydroabietic acid or related compounds.

These methods allow for the production of this compound for research and potential industrial applications .

Fifteen-hydroxydehydroabietic acid has several applications across different fields:

  • Pharmaceuticals: Due to its biological activities, it is being investigated as a lead compound for developing new drugs, particularly in treating infections and inflammatory conditions.
  • Agriculture: Its antimicrobial properties suggest potential use as a natural pesticide or fungicide.
  • Cosmetics: The compound may be utilized in formulations aimed at reducing inflammation and promoting skin health .

Research on interaction studies involving fifteen-hydroxydehydroabietic acid has focused on its biochemical interactions with various biological targets:

  • Enzyme Inhibition: It has been studied for its ability to inhibit specific enzymes linked to metabolic pathways, such as α-glucosidase, which is relevant for diabetes management .
  • Cellular Interactions: Investigations into how this compound interacts with cell membranes and receptors are ongoing to better understand its mechanism of action and therapeutic potential .

Fifteen-hydroxydehydroabietic acid shares structural similarities with several other compounds derived from resin acids. Here are some notable comparisons:

Fifteen-hydroxydehydroabietic acid's unique hydroxyl substitution at the 15th position distinguishes it from these similar compounds, potentially enhancing its bioactivity and application prospects .

Resin acids, including abietane derivatives like 15-hydroxydehydroabietic acid, have been investigated for decades due to their widespread occurrence in conifers and important ecological functions. The parent compound, dehydroabietic acid, is one of the primary components of pine resin obtained from Pinus species. While the exact historical timeline of 15-hydroxydehydroabietic acid's discovery isn't explicitly documented in available literature, it exists within the broader context of diterpene resin acid research.

The chemical is formally identified as (1R,4aS,10aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid according to IUPAC nomenclature. With CAS number 54113-95-0, this compound has been the subject of increasing research interest due to its diverse biological properties.

Recent investigations have focused on improved isolation techniques and biotransformation processes to obtain higher yields of 15-hydroxydehydroabietic acid, making it more accessible for research and potential applications.

Taxonomic Classification within Diterpenoid Resin Acids

Diterpene resin acids (DRAs) are classified into two main categories: abietanes and pimaranes. 15-Hydroxydehydroabietic acid belongs to the abietane-type diterpenes, which are characterized by a tricyclic skeleton with a phenanthrene-like core structure and a carboxylic acid group.

The abietane skeleton consists of three six-membered rings (designated A, B, and C), with ring C being aromatic in dehydroabietic acid and its derivatives. The carboxyl group is typically attached to ring A (at C-18 or C-19 position), while various substituents can be present on rings B and C. In 15-hydroxydehydroabietic acid specifically, there is a distinctive hydroxyl group at the C-15 position of the isopropyl side chain.

Abietane acids constitute a significant portion of colophony (rosin), which is the distillation residue of pine resins. The primary components include abietic acid and its equilibrium isomers (levopimaric, palustric, and neoabietic acids), as well as dehydroabietic acid.

Natural Occurrence and Distribution in Coniferous Species

15-Hydroxydehydroabietic acid has been identified in various plant sources, most notably in coniferous species but also in some angiosperms. A recent study reported the isolation of 15-hydroxydehydroabietic acid (identified as compound 4) from Clinopodium bolivianum, supporting the traditional medicinal use of this plant.

According to taxonomic distribution studies, abietane acids occur in numerous conifers belonging to the families Araucariaceae, Cupressaceae, Pinaceae, and Podocarpaceae. Specifically for 15-hydroxydehydroabietic acid, it has been documented in Agathis robusta (Araucariaceae family).

The distribution of resin acids varies significantly between different parts of coniferous plants. Analysis of Pinus species has shown that dehydroabietic acid and related compounds are present in varying concentrations in needles, defoliated twigs, and outer bark. The composition of these acids plays a crucial role in the plant's defense mechanism against insect attacks and microbial pathogens.

Table 1: Natural Sources of 15-Hydroxydehydroabietic Acid

Plant SpeciesFamilyPlant PartReference
Clinopodium bolivianumLamiaceaeNot specified
Agathis robustaAraucariaceaeNot specified
Streptomyces viridochromogenes*N/A (bacterium)Biotransformation product

*Produced through biotransformation of abietic acid

Terpenoid Biosynthesis in Conifers

Conifers employ terpenoid biosynthesis as a primary defense strategy against pathogens and herbivores. Resin acids, including 15-hydroxydehydroabietic acid, accumulate in specialized anatomical structures such as cortical resin ducts and xylem trauma-associated resin ducts [4]. These structures enable rapid mobilization of diterpenoids upon mechanical damage or microbial invasion. The biosynthesis of abietane-type diterpenoids is tightly regulated through both constitutive and inducible pathways, with methyl jasmonate serving as a key signaling molecule for trauma-induced resin duct formation [4]. Transcriptomic studies reveal that terpene synthase (TPS) and cytochrome P450 (CYP) gene families are upregulated during defense responses, leading to the production of diverse diterpenoid scaffolds [4] [6].

Table 1: Key Enzymes in Conifer Terpenoid Biosynthesis

Enzyme ClassRole in BiosynthesisOrganismReference
Terpene SynthasesCyclization of geranylgeranyl PPPinus taeda [4]
CYP720B MonooxygenasesOxidation of diterpene intermediatesPicea sitchensis [4]
DehydrogenasesAromatization of abietane skeletonPseudomonas spp. [5]

Conversion from Geranylgeranyl Pyrophosphate

The biosynthetic journey of 15-hydroxydehydroabietic acid begins with geranylgeranyl pyrophosphate (GGPP), a universal C20 precursor for diterpenoids. In conifers, GGPP undergoes cyclization via class I diterpene synthases to form the abietane core structure. This process involves the generation of carbocation intermediates, which are stabilized by hydrophobic pockets within the synthase enzyme [4] [6]. For example, abietadienol synthase catalyzes the formation of abietatriene, a direct precursor to dehydroabietic acid. Isotopic labeling studies confirm that the hydroxyl group at the C15 position is introduced during later oxidative steps rather than during initial cyclization [6].

Enzymatic Cyclization and Oxidation Mechanisms

Cyclization of GGPP into the abietane skeleton requires precise stereochemical control. Terpene synthases such as levopimaradiene synthase generate the tricyclic framework through a series of hydride shifts and Wagner-Meerwein rearrangements [4]. Following cyclization, oxidation reactions mediated by CYP450 enzymes modify the intermediate. For instance, CYP720B4 from Picea sitchensis oxidizes abietadienol at multiple positions, including C7 and C15, to produce hydroxylated derivatives [4]. These enzymes exhibit remarkable substrate promiscuity, enabling the generation of over 50 distinct diterpenoid oxidation products in a single species [4].

Table 2: Key Oxidation Steps in Abietane Biosynthesis

SubstrateEnzymeProductPosition Modified
AbietadienolCYP720B47-HydroxyabietadienolC7
Dehydroabietic acidCYP105A1*15-Hydroxydehydroabietic acidC15

*Note: CYP105A1-mediated oxidation is inferred from analogous microbial systems [5] [6].

CYP105A1-Mediated Biotransformation Processes

While conifer-specific CYP enzymes dominate early oxidation steps, microbial CYP105A1 homologs play a role in downstream modifications. In Pseudomonas abietaniphila, dioxygenases and CYP450s hydroxylate dehydroabietic acid at C11 and C12 positions during catabolism [5]. Although direct evidence for CYP105A1 in 15-hydroxylation remains limited, structural analogs like 12-hydroxydehydroabietic acid are confirmed products of bacterial biotransformation [3] [5]. Fungal systems, such as Mucor circinelloides, further hydroxylate abietanes at C15 via cytochrome P450-dependent pathways, suggesting conserved mechanisms across kingdoms [6]. These microbial processes highlight the evolutionary interplay between plant defense compounds and microbial detoxification systems.

XLogP3

4.2

Appearance

Powder

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

(1R,4aS,10aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid

Dates

Last modified: 09-14-2023

Explore Compound Types